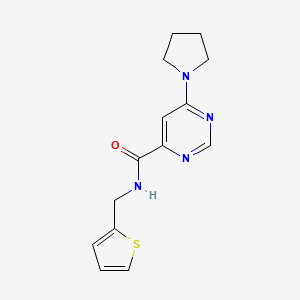

6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Beschreibung

6-(Pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a pyrrolidine substituent at the 6-position and a thiophen-2-ylmethyl carboxamide group at the 4-position. The pyrrolidine moiety enhances solubility and bioavailability, while the thiophene group may influence electronic properties and binding interactions with biological targets. This compound’s structural complexity necessitates advanced synthetic and analytical methods, such as NMR, LC-MS, and X-ray crystallography, to confirm its configuration and purity .

Eigenschaften

IUPAC Name |

6-pyrrolidin-1-yl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(15-9-11-4-3-7-20-11)12-8-13(17-10-16-12)18-5-1-2-6-18/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVRRBFOTUHOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-(Pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a novel compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a pyrrolidine group and a thiophenyl moiety. Its synthesis typically involves multi-step reactions, including the formation of the pyrimidine ring and subsequent substitutions to introduce the pyrrolidine and thiophenyl components.

Synthetic Route Overview

- Formation of Pyrimidine Core : Utilizes condensation reactions between appropriate carbonyl compounds and amines.

- Pyrrolidine Attachment : Achieved through cyclization reactions involving pyrrolidine derivatives.

- Thiophenyl Substitution : Introduced via nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound encompasses various pharmacological effects, making it a candidate for further research in drug development.

The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors that modulate various signaling pathways. Notably, it has shown potential in influencing the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Pharmacological Properties

Research indicates that this compound exhibits:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Control (Isoniazid) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 0.25 |

| Escherichia coli | 10 | 2 |

- Anticancer Potential : Early studies suggest it may inhibit tumor growth in specific cancer cell lines through apoptosis induction.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against several bacterial strains, revealing potent activity with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .

- Cancer Cell Line Studies : In vitro assays demonstrated that the compound could induce apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .

- Inflammatory Response Modulation : The compound has been tested for its ability to modulate inflammatory cytokines in vitro, indicating possible applications in treating inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that compounds similar to 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide exhibit promising anticancer properties. These compounds often target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are implicated in cancer progression.

Mechanism of Action :

The compound is believed to inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines. This inhibition can result in cell cycle arrest and apoptosis in malignant cells.

Case Study :

In vitro studies using acute myeloid leukemia cell lines (MV4-11) showed that treatment with this compound significantly reduced cell viability compared to control groups, indicating its potential as an effective anticancer agent .

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound | 30 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Data Summary :

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data suggests that the compound may have potential applications in treating inflammatory diseases by modulating immune responses.

Neuroprotective Properties

Emerging research suggests that pyrimidine derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative disorders. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurological contexts.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Bioactivity: The 4-fluorobenzyl and morpholinophenyl groups in compound 45 correlate with high antitubercular activity (MIC < 1 µM) and 100% HPLC purity, suggesting that electron-withdrawing substituents (e.g., fluorine) and morpholine enhance target binding and metabolic stability .

Synthetic Efficiency :

- Yields for analogues in Table 1 range from 23% to 38%, influenced by steric hindrance (e.g., trifluoromethylpyridyl in 46 reduces yield to 23%) . The target compound’s pyrrolidine group, being less bulky, may improve synthetic accessibility.

Crystallographic and Conformational Analysis :

- Pyrimidine derivatives like the N-(2-fluorophenyl) analogue in exhibit intramolecular hydrogen bonding (N–H⋯N) and planar aromatic systems, which stabilize crystal packing and enhance bioavailability . The target compound’s thiophene moiety may introduce torsional strain or π-π stacking variations, altering solubility.

Biological Specificity :

- While antitubercular activity dominates in ’s analogues, highlights broader antimicrobial applications. The target compound’s thiophene group—a bioisostere for phenyl—could redirect activity toward fungal or viral targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine intermediates. A common approach includes:

Pyrimidine Core Functionalization : Reacting 4-chloropyrimidine with pyrrolidine under basic conditions (e.g., potassium carbonate) to introduce the pyrrolidine moiety .

Amide Coupling : The intermediate is coupled with thiophen-2-ylmethylamine using carbodiimide-based reagents (e.g., EDCl or DCC) and activators like HOBt to form the carboxamide group .

- Key Considerations : Reaction temperature (40–60°C) and solvent choice (DMF or dichloromethane) significantly impact yield and purity.

Q. How is structural characterization of this compound performed to confirm purity and identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions and confirm the absence of unreacted starting materials .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Initial screening includes:

- Kinase Inhibition Assays : Tested against panels of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to identify inhibitory activity .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Solubility and Stability : Assessed in PBS (pH 7.4) and simulated gastric fluid to inform formulation strategies .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine or thiophene moieties impact bioactivity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic replacement of pyrrolidine with piperidine or morpholine, or substitution of the thiophene methyl group with halogens (e.g., Cl, F), followed by enzymatic assays (e.g., IC₅₀ shifts in kinase inhibition) .

- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to target proteins, guiding rational design .

- Case Study : Pyridine substitution for thiophene reduced cytotoxicity but improved solubility, highlighting trade-offs in optimization .

Q. What enzyme targets or pathways has this compound shown activity against in mechanistic studies?

- Methodological Answer :

- Kinase Profiling : Demonstrated inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases (e.g., Abl1) at nanomolar concentrations in vitro, suggesting antiproliferative mechanisms .

- Proteomic Analysis : SILAC-based proteomics in treated cells identified downregulation of PI3K/Akt/mTOR pathway proteins, validated via Western blot .

- Contradictions : Discrepancies between in vitro kinase inhibition and cellular efficacy (e.g., poor membrane permeability) require further pharmacokinetic analysis .

Q. What challenges exist in optimizing the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- Oral Bioavailability : Rapid hepatic clearance (t₁/₂ < 1 hr in rodent models) necessitates prodrug strategies (e.g., esterification of the carboxamide) .

- Blood-Brain Barrier Penetration : LogP calculations (≈2.5) and PAMPA-BBB assays indicate moderate permeability, requiring structural tweaks for CNS targets .

- Metabolite Identification : LC-MS/MS profiling in microsomal incubations identifies oxidative metabolites (e.g., pyrrolidine N-oxide), guiding CYP450 inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.